4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

Lipophilicity Drug Design Physicochemical Properties

SAR inconsistency risk from positional isomers? This 4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CAS 895929-26-7) is the exact building block for kinase inhibitor and agrochemical programs. · Purity: ≥97% (HPLC), MW 260.10, C10H8Cl2FN3 · Key differentiator: 4-Cl on pyrazole enables Suzuki/Negishi/Buchwald-Hartwig late-stage diversification; absent in 4-H or 4-Me analogs · +0.6 logP vs 4-H analog (XLogP3 2.8 vs 2.2) for controlled lipophilicity tuning in CNS programs · TPSA 43.8 Ų, rotatable bonds 2 - ideal fragment elaboration space · Bulk & custom synthesis available; shipped ambient from multiple global sites

Molecular Formula C10H8Cl2FN3
Molecular Weight 260.09
CAS No. 895929-26-7
Cat. No. B2614012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
CAS895929-26-7
Molecular FormulaC10H8Cl2FN3
Molecular Weight260.09
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)F
InChIInChI=1S/C10H8Cl2FN3/c11-7-2-1-3-9(13)6(7)4-16-5-8(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15)
InChIKeyYCRNVRLUIPCVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: Differentiated Pyrazole-3-amine Building Block


4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CAS 895929-26-7) is a tri-substituted pyrazole featuring a 3-amino group, a 4-chloro substituent on the pyrazole core, and an N1-(2-chloro-6-fluorobenzyl) moiety [1]. It belongs to the class of 3-aminopyrazoles widely employed as key intermediates in kinase inhibitor and agrochemical discovery programs. The unique combination of a 4-chloro substituent on the pyrazole ring and a 2,6-disubstituted benzyl group distinguishes it from simpler 3-aminopyrazole analogs and positional isomers, providing distinct electronic, steric, and lipophilicity properties that influence downstream reactivity and target binding [2].

3-aminopyrazole core for kinase inhibitor SAR and agrochemical discovery programs
4-chloro substituent supports late-stage diversification via cross-coupling reactions
Reported logP shift relative to 4-H analog may support lipophilicity tuning studies

Critical Substitution-Dependent Property Shifts vs. Simple Analog Swapping


In-class 3-aminopyrazoles sharing the 2-chloro-6-fluorobenzyl substitution cannot be arbitrarily interchanged, because the absence (or positional isomerism) of the 4-chloro substituent on the pyrazole ring fundamentally alters molecular properties [1]. The 4-chloro group increases computed logP by ~0.6 units versus the 4-unsubstituted analog, raises molecular weight by ~34 Da, and changes the electronic character of the pyrazole ring, which impacts both reactivity in downstream synthetic transformations and binding interactions with biological targets [2]. Procurement of the precise substitution pattern is therefore essential for maintaining SAR consistency and avoiding retcon failure in lead optimization programs.

Risk Factor
Target Compound
Analog May Differ
Lipophilicity
4-chloro substitution provides reported higher logP
4-unsubstituted analog shows lower logP; SAR trends may not transfer
Fluorine Position
2-chloro-6-fluorobenzyl isomer with distinct dipole profile
2-chloro-4-fluorobenzyl positional isomer may shift target recognition
Synthetic Handle
4-Cl enables metal-catalyzed cross-coupling for library synthesis
4-methyl analog lacks cross-coupling reactivity; diversification path may not be available

Comparative Quantitative Evidence for Differentiated Utility


Lipophilicity Advantage vs. 4-Unsubstituted Analog

The presence of the 4-chloro substituent on the pyrazole ring significantly elevates lipophilicity compared to the direct structural analog lacking this chloro group. The 4-unsubstituted comparator (CAS 512809-90-4) has a computed XLogP3-AA of 2.2, whereas the target compound has a computed XLogP3-AA of 2.8, representing a +0.6 log unit increase [1][2]. This difference can be decisive for membrane permeability and target engagement in cell-based assays.

Lipophilicity shift vs. 4-H analog
TargetXLogP3 2.8
ComparatorXLogP3 2.2
Reported +0.6 log unit increase may support membrane permeability assessment in cell-based assays
Cross-study comparable; computed XLogP3 method
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Differentiation vs. 4-Unsubstituted Analog

The additional chlorine atom at the pyrazole 4-position increases molecular weight from 225.65 g/mol (comparator CAS 512809-90-4) to 260.09 g/mol (target), a difference of 34.44 g/mol [1][2]. This increase is associated with a higher heavy atom count (16 vs. 14) and impacts both physicochemical properties and synthetic intermediate utility.

MW differentiation
+34.44 g/mol
Supports steric and electronic effect probing while maintaining common benzyl pharmacophore
ΔMW = +15.3% vs. 4-unsubstituted analog; distinct heavy atom count
Molecular Weight Lead-Likeness Fragment-Based Drug Design

Topological Polar Surface Area Distinction vs. Positional Isomer

The 2-chloro-6-fluoro substitution on the benzyl ring yields distinct conformational and electronic properties compared to the positional isomer 4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine. Although TPSA values are identical (43.8 Ų) due to the same atom composition, the different fluorine position alters dipole moment and electrostatic potential surface, which can influence target binding and molecular recognition [1][2]. No direct head-to-head experimental comparison is available in the public domain.

Positional isomer distinction
Class-level
TPSA43.8 Ų (both)
Fluorine2,6- vs 2,4- position
Fluorine positional isomerism may alter dipole and target engagement; isomer identity requires review
No direct experimental comparison available; inferred from halogen SAR trends
Polar Surface Area Bioavailability Drug-Likeness

Unique Downstream Derivatization Pathways vs. 4-Methyl Analog

The 4-chloro substituent on the pyrazole ring provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, which is not accessible with the 4-methyl analog 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925200-31-3) [1]. While no direct reactivity comparison is published, this structural feature is well-established in the pyrazole literature: 4-chloropyrazoles serve as versatile intermediates for introducing aryl, amino, or alkoxy groups, whereas 4-methyl analogs are largely inert to such transformations [2].

Synthetic derivatizability
Class-level
4-Cl cross-coupling handle
May support late-stage diversification via Suzuki or Buchwald-Hartwig couplings for library synthesis
Established pyrazole chemistry precedent; no published yield comparison with 4-Me analog
Synthetic Utility Cross-Coupling Halogen Dance

Optimal R&D and Procurement Scenarios


Kinase Inhibitor Lead Optimization with Lipophilicity Control

When exploring SAR around a 3-aminopyrazole scaffold, the +0.6 logP shift conferred by the 4-chloro substituent relative to the 4-H analog (ΔXLogP3-AA = 0.6) allows medicinal chemists to fine-tune lipophilicity without altering the N1-benzyl pharmacophore [1]. This is particularly relevant for CNS-penetrant kinase inhibitors where logP optimization is critical.

Diversified Pyrazole-3-amine Library Synthesis via Cross-Coupling

The 4-chloro substituent serves as a reactive handle for Suzuki, Negishi, or Buchwald-Hartwig couplings, enabling late-stage diversification of the pyrazole core [2]. This synthetic utility is absent in the 4-unsubstituted or 4-methyl analogs, making the target compound a strategic building block for parallel library synthesis.

Agrochemical Discovery Targeting Halogen-Sensitive Binding Sites

Pyrazole-3-amines with halogen substitution patterns similar to the target compound have been explored in pesticidal patent literature (e.g., WO2014063929) [3]. The 2-chloro-6-fluoro substitution on the benzyl ring, combined with the 4-chloro on the pyrazole, creates a unique halogen bonding surface that may confer selectivity against specific pest enzymes.

Physicochemical Property Benchmarking in Fragment-Based Design

With a molecular weight of 260.09 g/mol, XLogP3 of 2.8, and TPSA of 43.8 Ų, this compound occupies a well-defined property space suitable for fragment elaboration [4]. Its distinct profile versus the 4-unsubstituted analog (MW 225.65, XLogP3 2.2) allows researchers to assess the impact of chlorine addition on pharmacokinetic parameters in a controlled pairwise comparison.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Lipophilicity shift potential
Membrane permeability and target-engagement correlation
Diversified library synthesis
Cross-coupling reactivity at 4-position
Pd-catalyzed coupling yield and scope assessment
Agrochemical discovery programs
Halogen bonding surface profile
Target enzyme selectivity screening
Fragment elaboration benchmarking
Physicochemical property space position
ADME parameter impact in pairwise analog comparison
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